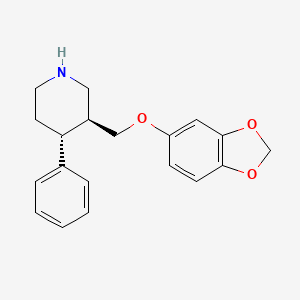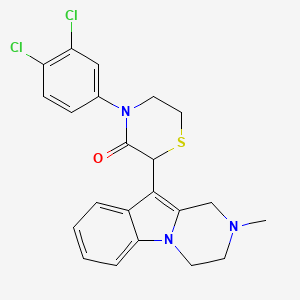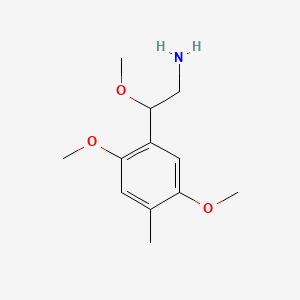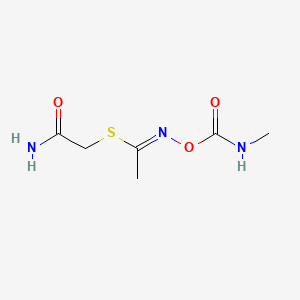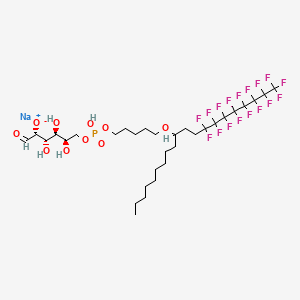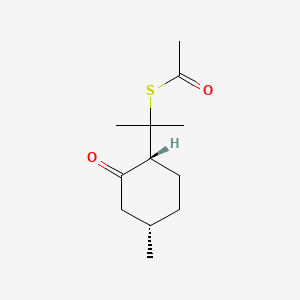
Menthone-8-thioacetate, cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Menthone-8-thioacetate, cis- is a chemical compound known for its use as a flavoring agent. It is also referred to as (S)-Menthon-8-yl thioacetate or 8-Acetylthio-p-menthan-3-one . This compound is recognized for its fruity flavor profile and is used in various food products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis- and trans-menthone-8-thioacetate involves a mild reaction process with high yield. One method involves the reaction of menthone with thioacetic acid under controlled conditions . The process is simple and efficient, ensuring a high conversion rate .
Industrial Production Methods
Industrial production of menthone-8-thioacetate typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Menthone-8-thioacetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of menthone-8-thioacetate can lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
Menthone-8-thioacetate has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of menthone-8-thioacetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of enzyme activity and interaction with cellular receptors . The exact pathways involved are still under investigation, but it is known to influence various biochemical processes .
Comparison with Similar Compounds
Menthone-8-thioacetate can be compared with other similar compounds, such as:
Menthone: A related compound with a similar structure but different functional groups.
Thioacetate derivatives: Compounds with similar thioacetate groups but different core structures.
Other flavoring agents: Compounds used for similar purposes in the food industry.
Menthone-8-thioacetate is unique due to its specific flavor profile and its potential biological activities .
Properties
CAS No. |
166022-16-8 |
|---|---|
Molecular Formula |
C12H20O2S |
Molecular Weight |
228.35 g/mol |
IUPAC Name |
S-[2-[(1R,4S)-4-methyl-2-oxocyclohexyl]propan-2-yl] ethanethioate |
InChI |
InChI=1S/C12H20O2S/c1-8-5-6-10(11(14)7-8)12(3,4)15-9(2)13/h8,10H,5-7H2,1-4H3/t8-,10+/m0/s1 |
InChI Key |
AMXPURQVAMENCC-WCBMZHEXSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H](C(=O)C1)C(C)(C)SC(=O)C |
Canonical SMILES |
CC1CCC(C(=O)C1)C(C)(C)SC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


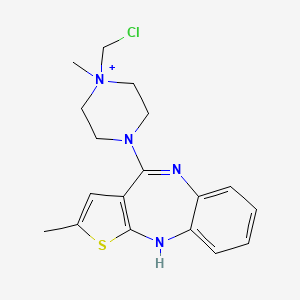


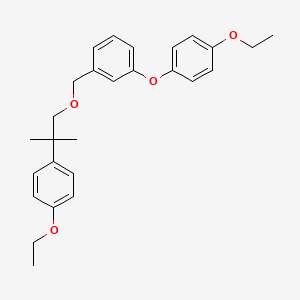

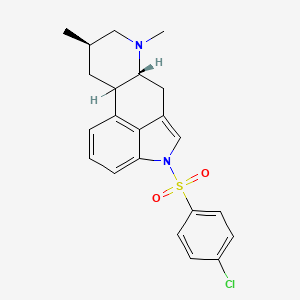
![N,2-dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide;dihydrobromide](/img/structure/B12768960.png)


